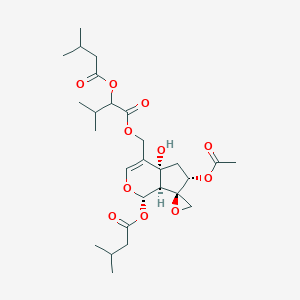
BB-22 5-hydroxyisoquinoline isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BB-22 is an analog of the potent synthetic cannabinoid, JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 5-hydroxyisoquinoline isomer differs from BB-22 structurally by having the quinoline group replaced with an isoquinoline group attached at its five position. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
Analytical Differentiation in Forensic Drug Analysis
- Study Overview : Kohyama et al. (2016) focused on differentiating regioisomers of synthetic cannabinoids, a crucial issue in forensic drug analysis. The study centered on 5F-PB-22 and its isomers, including 5-hydroxyisoquinoline isomer. They employed gas chromatography and liquid chromatography techniques to achieve this differentiation, highlighting the challenges in distinguishing these compounds due to their similar properties.
- Key Findings : The study successfully separated 5F-PB-22 from its isomers, including the 5-hydroxyisoquinoline isomer, using liquid chromatography. This research contributes to the forensic science field by providing methodologies for accurate identification of synthetic cannabinoids and their isomers (Kohyama et al., 2016).
Chemical Reactions in Superacids
- Study Overview : Koltunov et al. (2002) investigated the reactions of various hydroxyquinolines, including 5-hydroxyisoquinoline, with benzene and cyclohexane in superacidic environments. The focus was on understanding the ionic hydrogenation and condensation processes.
- Key Findings : The study revealed that 5-hydroxyisoquinoline underwent specific chemical reactions in superacidic conditions, leading to N,C-diprotonated dications. This research adds to the understanding of the chemical behavior of isoquinoline derivatives in extreme environments (Koltunov et al., 2002).
Computational Chemistry Insights
- Study Overview : Namazian and Coote (2008) utilized ab initio molecular orbital theory to calculate the enthalpies of formation and proton affinities of isoquinoline derivatives, including 5-hydroxyisoquinoline. This study aimed to compare theoretical values with experimental data.
- Key Findings : Theoretical calculations provided insights into the thermochemical properties of 5-hydroxyisoquinoline. This research is significant for computational chemistry, offering a theoretical basis for understanding the properties of isoquinoline derivatives (Namazian & Coote, 2008).
Biological Properties and Applications
- Study Overview : Mercurio et al. (2021) explored the biological properties of a highly functionalized isoquinoline derivative in the ascidian Ciona intestinalis. The focus was on examining its fluorescence properties and potential as a fluorescent dye.
- Key Findings : The study found that the isoquinoline derivative exhibited blue fluorescence and influenced neuromuscular activities in the tested invertebrate model. This research suggests potential applications of isoquinoline derivatives in biological imaging and neuromuscular studies (Mercurio et al., 2021).
Propiedades
Nombre del producto |
BB-22 5-hydroxyisoquinoline isomer |
|---|---|
Fórmula molecular |
C25H24N2O2 |
Peso molecular |
384.5 |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-24-12-6-9-19-15-26-14-13-20(19)24)22-17-27(16-18-7-2-1-3-8-18)23-11-5-4-10-21(22)23/h4-6,9-15,17-18H,1-3,7-8,16H2 |
Clave InChI |
DHMVYHJPXDPMDX-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(C=CN=C2)C2=CC=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |
Sinónimos |
isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



